Rabeprazole Sodium is a substituted benzimidazole, classified as a proton pump inhibitor (PPI). [, ] It plays a crucial role in scientific research as a model compound for studying gastric acid secretion inhibition and developing novel drug delivery systems for improved therapeutic efficacy. [, ]
Synthesis Analysis
A common method for preparing Rabeprazole Sodium involves dissolving Rabeprazole in a suitable solvent (A-type solvents) and adding an alkaline substance containing sodium ions. [] The reaction is typically carried out at a low temperature (10-6 °C) for 1.5 to 2.5 hours. After decolorization and filtration, the filtrate is mixed with a B-type solvent to precipitate solid Rabeprazole Sodium. [] This method eliminates the need for concentration, extraction, or freeze-drying, simplifying the synthesis process.
Molecular Structure Analysis
Rabeprazole Sodium undergoes enol tautomerism in deuterated solvents, leading to the formation of CH=S-OH between 8-methylene and sulfoxide. [] This is followed by the loss of H2O (or HOD) fragment. [] These reactions are crucial in understanding the deuteration process of Rabeprazole Sodium. Additionally, Rabeprazole Sodium is rapidly degraded in acidic media. [, ]
Mechanism of Action
Rabeprazole Sodium functions by irreversibly inhibiting the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system. [] This enzyme, located in the parietal cells of the stomach, is responsible for the final step of gastric acid production. By blocking this enzyme, Rabeprazole Sodium effectively reduces the production of stomach acid. []
Physical and Chemical Properties Analysis
Rabeprazole Sodium exhibits high solubility in water and various organic solvents. [, , ] It is highly susceptible to degradation in acidic environments, necessitating the use of enteric coatings in its formulations to protect it from the acidic conditions of the stomach. [, , , , ] Additionally, Rabeprazole Sodium exhibits polymorphism, with both amorphous and crystalline forms reported. [, ]
Applications
Development of Novel Drug Delivery Systems: Researchers utilize Rabeprazole Sodium to design innovative drug delivery systems, such as liposomes, enteric-coated pellets, floating microspheres, and bilayer tablets. [, , , , , , , ] These systems aim to improve the drug's stability, enhance its dissolution rate, prolong its gastric residence time, and ultimately enhance its therapeutic efficacy.
Quality Assessment of Generic Drugs: Researchers employ various analytical techniques, including UV spectrophotometry, RP-HPLC, and HPTLC, to evaluate the quality and compliance of different brands of Rabeprazole Sodium tablets available in the market. [, , , , , , , , , , , , ] These studies help ensure the bioequivalence and interchangeability of generic drug products with innovator brands.
Formulation Optimization: Researchers investigate the impact of different excipients, polymers, and coating materials on the physicochemical properties and release profiles of Rabeprazole Sodium formulations. [, , , , ] This knowledge facilitates the development of optimized formulations with desired drug release characteristics.
Stability Studies: Researchers conduct stability studies to assess the long-term stability of Rabeprazole Sodium formulations under different storage conditions. [, ] These studies provide critical information for determining the shelf life and storage requirements for the drug product.
Related Compounds
Naproxen
Relevance: A study investigated a combined formulation of Naproxen and Rabeprazole sodium using a reverse-phase high-performance liquid chromatography (RP-HPLC) method []. This combination aimed to address both pain and inflammation while protecting against potential gastrointestinal side effects associated with NSAID use, particularly in individuals susceptible to ulcers. This research underscores the importance of developing specific and sensitive analytical methods like RP-HPLC for the simultaneous quantification of multiple active pharmaceutical ingredients, such as Naproxen and Rabeprazole sodium, in combined formulations. This ensures accurate dosage and quality control, ultimately contributing to the safety and efficacy of the medication. Access the paper: []
Aceclofenac
Relevance: Aceclofenac was studied in conjunction with Rabeprazole sodium as a combined dosage form, employing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous estimation []. This research, focusing on developing an analytical technique, also points to the potential therapeutic benefit of combining these drugs. The co-administration of Aceclofenac and Rabeprazole sodium could provide synergistic relief from pain and inflammation while mitigating the risk of gastrointestinal ulcers often associated with NSAIDs like Aceclofenac. Access the paper: []
Mosapride Citrate
Relevance: A study focused on developing a stability-indicating RP-HPLC method for the simultaneous estimation of Rabeprazole sodium and Mosapride Citrate in both bulk and formulated forms []. This combined formulation seeks to provide comprehensive management of GERD and associated symptoms. While Rabeprazole sodium reduces gastric acid secretion, Mosapride Citrate facilitates gastric emptying, potentially offering synergistic relief from GERD symptoms. This approach highlights the importance of developing robust analytical methods like stability-indicating RP-HPLC to quantify these drugs simultaneously, ensuring both quality control and therapeutic efficacy of the combined dosage form. Access the paper: []
Levosulpiride
Relevance: Levosulpiride was investigated alongside Rabeprazole sodium in a study aiming to develop and validate a UV spectroscopic method for the simultaneous estimation of both drugs in a combined tablet dosage form []. This combination could target specific gastrointestinal disorders where both delayed gastric emptying and excessive acid secretion play a role. The development of this UV spectrophotometric method allows for the accurate and simultaneous measurement of both Levosulpiride and Rabeprazole sodium in a single analysis, offering a practical approach for quality control and dosage form optimization in pharmaceutical settings. Access the paper: []
Ondansetron Hydrochloride
Relevance: A first-order derivative spectrophotometric method was developed for the simultaneous estimation of Ondansetron Hydrochloride and Rabeprazole Sodium in a capsule formulation []. This analytical approach sought to simplify the quantification process, potentially reducing analysis time and cost. The study indicates the potential use of this combination for patients experiencing nausea and vomiting alongside conditions requiring Rabeprazole Sodium. Access the paper: []
Domperidone Maleate
Relevance: A study developed a simultaneous spectrophotometric method using partial least-squares (PLS) and principal component regression (PCR) for the determination of Rabeprazole sodium and Domperidone Maleate []. The research highlights the need for analytical methods capable of resolving the overlapping spectra of these two drugs. The findings suggest the potential therapeutic benefit of combining these two drugs. The co-administration of Rabeprazole sodium and Domperidone Maleate might offer synergistic relief for patients experiencing both gastric stasis and acid-related disorders. Access the paper: []
Paracetamol
Relevance: A validated HPTLC method was developed for the simultaneous estimation of Rabeprazole Sodium, Paracetamol, and Aceclofenac []. This method enables the efficient and simultaneous quantification of these drugs in a single analysis, facilitating quality control of this potential combination product. The co-administration of these three drugs might provide comprehensive pain relief and reduce inflammation while addressing potential gastrointestinal discomfort. Access the paper: []
Relevance: The study identified and evaluated the genotoxicity of potential impurities in Rabeprazole sodium. The presence of Impurity I highlights the importance of monitoring and controlling impurities during drug manufacturing []. This compound is structurally related to Rabeprazole sodium and might arise during the synthesis or degradation of the drug. Access the paper: []
Relevance: Similar to Impurity I, the presence of Impurity II emphasizes the need for strict quality control measures during the production of Rabeprazole sodium to ensure drug safety and efficacy []. Its structural similarity to Rabeprazole sodium suggests it might be a byproduct of the drug's synthesis or a degradation product. Access the paper: []
Relevance: This research showed that Impurity III exhibited significant genotoxicity in both the Ames and chromosomal aberration assays []. The study highlighted the importance of impurity profiling and risk assessment during drug development. Structurally similar to Rabeprazole sodium, Impurity III suggests that even minor structural changes in a drug molecule can lead to significant changes in its toxicological profile. Access the paper: []
2-mercapto benzimidazole (Impurity IV)
Relevance: The identification of Impurity IV further underscores the importance of robust analytical methods in detecting and quantifying impurities in pharmaceutical products containing Rabeprazole sodium []. While not flagged as a genotoxic risk in this study, its presence reinforces the need for thorough quality control measures. The presence of 2-mercapto benzimidazole might indicate the use of specific reagents or reaction conditions during the synthesis of Rabeprazole sodium. Access the paper: []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rabeprazole is a member of benzimidazoles, a sulfoxide and a member of pyridines. It has a role as an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor and an anti-ulcer drug. It is a conjugate acid of a rabeprazole(1-). Rabeprazole is an antiulcer drug in the class of proton pump inhibitors. It is a prodrug - in the acid environment of the parietal cells it turns into active sulphenamide form. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion. Rabeprazole is a Proton Pump Inhibitor. The mechanism of action of rabeprazole is as a Proton Pump Inhibitor. Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury. Rabeprazole is an alpha-pyridylmethylsulfinyl benzimidazole and a selective and irreversible proton pump inhibitor with antisecretory property. Rabeprazole enters the parietal cell and accumulates in the acidic secretory canaliculi where the agent is activated by a proton-catalyzed process that results in the formation of a thiophilic sulfonamide or sulfenic acid. The activated rabeprazole forms covalent bonds with the sulfhydryl amino acids cysteine on the extracellular domain of the proton pump (H+/K+ ATPase) at the secretory surface, thereby inhibiting the transport of hydrogen ions, via exchange with potassium ions, into the gastric lumen. Binding to cysteine 813, in particular, is essential for inhibition of gastric acid production. A 4-(3-methoxypropoxy)-3-methylpyridinyl derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. See also: Rabeprazole Sodium (has salt form).